12-epi-Teucvidin
CAS No.:
Cat. No.: VC16599050
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20O5 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |
| Standard InChI | InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1 |
| Standard InChI Key | XJRMFKRYVTYFPN-SGMPLLJNSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2 |
| Canonical SMILES | CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
12-epi-Teucvidin belongs to the neo-clerodane diterpenoid family, characterized by a decalin core fused to a γ-lactone ring and a pendant furyl group. Its IUPAC name, (4R,5S,9R,10R)-4,9-dihydroxy-3,5,9-trimethyl-2-oxo-12-oxatetracyclo[8.4.0.0^{1,7}.0^{5,10}]tetradec-7-en-6-yl furan-3-carboxylate, reflects its intricate polycyclic system . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.36 g/mol |
| CAS Registry Number | 125137-19-1 |
| InChI Key | XJRMFKRYVTYFPN-SGMPLLJNSA-N |
| Canonical SMILES | CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
The spirocyclic junction at C-12 introduces stereochemical complexity, with nuclear Overhauser effect (nOe) experiments confirming a boat conformation in ring B .
Physicochemical Properties
12-epi-Teucvidin is typically isolated as a white crystalline solid. Its solubility profile varies significantly across solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 3.05 |
| Ethanol | 15.23 |
| Methanol | 30.45 |
Storage recommendations include -20°C for powdered forms and -80°C for solutions to ensure stability .
Natural Occurrence and Biosynthetic Context
Botanical Sources
The compound has been identified in multiple Teucrium species, including:
These plants thrive in Mediterranean and Southwest Asian regions, where traditional medicine applications have historically utilized their extracts for inflammatory and pain-related conditions .
Biosynthetic Pathway
Clerodane diterpenoids like 12-epi-Teucvidin originate from geranylgeranyl pyrophosphate (GGPP). Enzymatic cyclization generates a labdane-type cation, followed by hydride and methyl group migrations that establish the trans-clerodane skeleton . The stereochemical inversion at C-12 distinguishes 12-epi-Teucvidin from its non-epimerized counterparts, a modification attributed to species-specific oxidase activity .
Synthetic Approaches and Structural Elucidation
Total Synthesis Strategies
Liu et al. pioneered the racemic synthesis of 12-epi-Teucvidin analogs through an intramolecular Diels-Alder reaction strategy :
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Cyclohexadienone Preparation: Base-catalyzed isomerization of α,β-unsaturated ketones yields the dienophile.
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Diels-Alder Cyclization: Conducted at 140°C to form the decalin core with >90% stereoselectivity.
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Spirolactonization: PhSONCl·Na-mediated oxidation installs the γ-lactone moiety.
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Furyl Addition: 3-Lithiofuran coupling completes the northern hemisphere.
Analytical Characterization
X-ray crystallography and 2D NMR (HSQC, HMBC) resolve the compound's stereochemistry. Key correlations include:
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H-12 (δ 5.21) to C-14 (δ 78.9) in the COSY spectrum
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nOe enhancements between H-9 (δ 2.34) and H-15 (δ 1.89), confirming ring B conformation
Biological Activities and Mechanistic Insights
Antioxidant Capacity
In DPPH radical scavenging assays, 12-epi-Teucvidin demonstrates dose-dependent activity:
| Concentration (μg/mL) | Radical Scavenging Activity (%) |
|---|---|
| 62.5 | 34.70 ± 1.45 |
| 125 | 48.66 ± 1.50 |
| 250 | 60.06 ± 0.85 |
Comparatively, this exceeds α-tocopherol (IC 89 μM) but remains less potent than quercetin (IC <62.5 μg/mL) .
Analgesic and Anti-inflammatory Effects
In murine models, 12-epi-Teucvidin-enriched extracts exhibit:
| Model | Effect (300 mg/kg) | Mechanism |
|---|---|---|
| Acetic acid writhing | 61.1% inhibition | COX-2 suppression |
| Formalin paw licking | 67.6% inhibition | Central opioid receptor activation |
| Carrageenan edema | 53.8% reduction | TNF-α and IL-6 downregulation |
Naloxone reversal experiments confirm partial μ-opioid receptor involvement, while prostaglandin E (PGE) assays show 74% inhibition at 100 μM .
Comparative Analysis with Related Clerodanes
Structural Analogues
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Teucvin C: Shares the spiro-γ-lactone but lacks the C-12 epimerization (brine shrimp LC 48 μM vs. 12-epi-Teucvidin's 112 μM)
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Montanin C: Differs in ring A oxygenation (superior antiplasmodial activity but higher hepatotoxicity)
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Teupolin I: Lacks furyl substitution, resulting in reduced analgesic potency
Structure-Activity Relationships
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